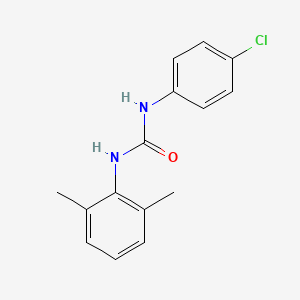
N-(4-chlorophenyl)-N'-(2,6-dimethylphenyl)urea
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-(2,6-dimethylphenyl)urea, commonly known as diuron, is a herbicide that has been widely used in agriculture to control weeds. It was first introduced in the 1950s and has since become one of the most commonly used herbicides worldwide. The chemical structure of diuron is shown below:
Applications De Recherche Scientifique
Anion Coordination Chemistry
N-(4-chlorophenyl)-N'-(2,6-dimethylphenyl)urea exhibits interesting chemical properties in anion coordination chemistry. For example, Wu et al. (2007) reported on the anion coordination chemistry of related urea-based ligands. These compounds demonstrated the ability to form adducts with inorganic oxo-acids, displaying a rich variety of hydrogen bond motifs. This research highlights the potential of N-(4-chlorophenyl)-N'-(2,6-dimethylphenyl)urea in developing new materials and chemical sensors due to its anion-binding properties (Wu et al., 2007).
Insecticide Research
This compound has also been studied for its insecticidal properties. Mulder and Gijswijt (1973) explored two urea derivatives, including a structurally similar 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea, which were shown to interfere with the process of cuticle deposition in insects. These findings are significant for the development of new insecticides with unique modes of action (Mulder & Gijswijt, 1973).
Synthesis Research
The synthesis of N-(4-chlorophenyl)-N'-(2,6-dimethylphenyl)urea and its derivatives has been a subject of interest in chemical research. Studies have focused on developing efficient synthesis methods for related compounds. For instance, Hui (2007) described a new technology for the synthesis of N,N′-bis(4-chlorophenyl) urea, highlighting advancements in synthetic techniques for such compounds (Hui, 2007).
Corrosion Inhibition
Research has also been conducted on the use of urea derivatives in corrosion inhibition. Mistry et al. (2011) investigated the inhibition effect of 1,3,5-triazinyl urea derivatives on mild steel in acidic solutions. Their findings are essential for understanding the potential application of N-(4-chlorophenyl)-N'-(2,6-dimethylphenyl)urea derivatives in protecting metals from corrosion (Mistry et al., 2011).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(2,6-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-10-4-3-5-11(2)14(10)18-15(19)17-13-8-6-12(16)7-9-13/h3-9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGJVOFBHCTCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



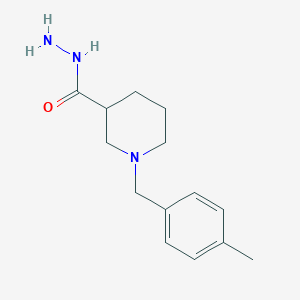
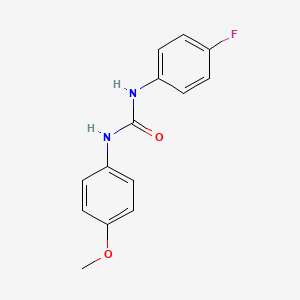
![4-[3-(2-methoxyphenoxy)propyl]morpholine](/img/structure/B3846335.png)
![1-iodo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B3846340.png)
![N-(1-{[(3-methoxypropyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3846346.png)
![[5-methyl-1-(4-methyl-3-penten-1-yl)-2-oxabicyclo[2.2.2]oct-4-yl]methanol](/img/structure/B3846365.png)
![1-[(2,4-difluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B3846366.png)
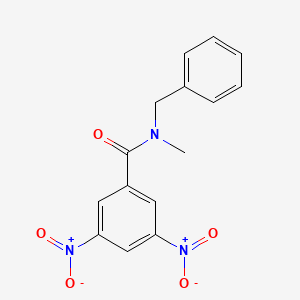
![4-[5-(2-tert-butylphenoxy)pentyl]morpholine](/img/structure/B3846382.png)
![3-[4-(2,6-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846394.png)
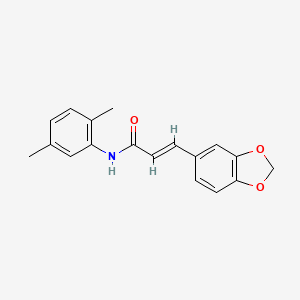
![1-[6-(4-chlorophenoxy)hexyl]-1H-imidazole](/img/structure/B3846397.png)
![2,2-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3846412.png)
